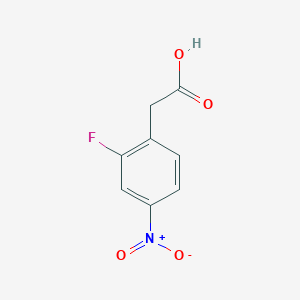

2-Fluoro-4-nitrophenylacetic acid

Overview

Description

2-Fluoro-4-nitrophenylacetic acid is a chemical compound with the molecular formula C8H6FNO4 and a molecular weight of 199.14 g/mol . It is characterized by the presence of a fluorine atom and a nitro group attached to a phenylacetic acid backbone. This compound is used primarily in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-nitrophenylacetic acid typically involves the reaction of 2-fluoro-4-nitrobenzyl bromide with sodium cyanide, followed by hydrolysis of the resulting nitrile to yield the desired acid . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process may be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-nitrophenylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 2-fluoro-4-aminophenylacetic acid.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include:

- Oxidized derivatives such as carboxylic acids.

- Reduced derivatives like 2-fluoro-4-aminophenylacetic acid.

- Substituted phenylacetic acids with various functional groups replacing the fluorine atom.

Scientific Research Applications

Antiparasitic Activity

Research has indicated that compounds similar to 2-fluoro-4-nitrophenylacetic acid possess significant antiparasitic activities. A study highlighted the role of fluorinated compounds in enhancing the potency against Cryptosporidium, a parasite responsible for cryptosporidiosis. The presence of electron-withdrawing groups, such as the nitro group in this compound, was found to be crucial for biological activity . The study synthesized a series of derivatives and established structure-activity relationships (SAR), demonstrating that modifications on the aryl tail group can lead to improved efficacy against parasitic infections.

Potential as a Drug Lead

The compound has been identified as a potential lead in drug discovery due to its favorable pharmacokinetic properties and safety profile. In vitro studies have shown low cytotoxicity levels and high selectivity against target enzymes, making it a candidate for further development in therapeutic applications .

Chemosensors Development

In material science, this compound derivatives have been explored for their potential as chemosensors. These compounds can undergo colorimetric changes upon interaction with specific anions, which is valuable for developing sensors that detect environmental pollutants or biological markers . The integration of these chemosensors into practical applications, such as security systems or environmental monitoring devices, is an emerging area of research.

Synthesis of Derivatives

The compound serves as a key intermediate in the synthesis of various organic compounds. For example, it can be transformed into methyl esters or other functional derivatives through standard reactions involving reagents like sulfuric acid or thionyl chloride . This versatility makes it a valuable building block in organic synthesis.

Case Study 1: Antiparasitic Efficacy

In a recent study, researchers synthesized multiple derivatives of this compound to evaluate their efficacy against Cryptosporidium. The most potent derivative demonstrated an EC value of 0.07 μM, showcasing significant improvements over previously known compounds . This highlights the compound's potential in developing new treatments for parasitic infections.

Case Study 2: Development of Chemosensors

A research group developed chemosensor probes based on nitro-derivatives, including those related to this compound. These probes exhibited distinct color changes when exposed to fluoride ions, demonstrating their applicability in real-time monitoring systems . Such advancements could lead to the creation of sensitive detection methods for hazardous substances.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-nitrophenylacetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biochemical effects. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

2-Fluoro-4-aminophenylacetic acid: A reduced derivative with an amino group instead of a nitro group.

4-Nitrophenylacetic acid: Lacks the fluorine atom but retains the nitro group and phenylacetic acid structure.

2-Fluoro-4-chlorophenylacetic acid: Contains a chlorine atom instead of a nitro group.

Uniqueness

2-Fluoro-4-nitrophenylacetic acid is unique due to the combination of a fluorine atom and a nitro group on the phenylacetic acid backbone. This combination imparts distinct chemical properties, such as increased reactivity and specific binding interactions, making it valuable for various research applications .

Biological Activity

2-Fluoro-4-nitrophenylacetic acid (2F4NPA) is a substituted phenylacetic acid with notable structural features, including a fluorine atom and a nitro group on the phenyl ring. This compound has garnered attention in various fields of biological research due to its potential interactions with biomolecules and its applications in proteomics and medicinal chemistry.

- Molecular Formula : C₈H₆FNO₄

- Molecular Weight : 199.14 g/mol

- Density : Approximately 1.5 g/cm³

- Boiling Point : Around 376.3 °C at 760 mmHg

The presence of the fluorine atom enhances the compound's stability and lipophilicity, while the nitro group contributes to its redox properties, allowing it to participate in various biochemical reactions.

Biological Activity Overview

This compound exhibits several biological activities, particularly in proteomics research. It is commonly used as a biochemical reagent to study enzyme interactions and metabolic pathways. Current research focuses on understanding its potential therapeutic roles, including anti-inflammatory and antimicrobial effects.

While specific mechanisms of action for 2F4NPA are not fully elucidated, it is believed that the compound interacts with various biological macromolecules, potentially influencing their function. The nitro group allows it to engage in redox reactions, while the fluorine atom may enhance its binding affinity to certain targets.

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that 2F4NPA can modulate enzyme activity within metabolic pathways. For instance, studies investigating its effects on specific enzymes have shown alterations in enzymatic efficiency and substrate affinity, indicating a role in metabolic regulation.

Case Study 2: Antimicrobial Activity

In preliminary studies, 2F4NPA has been evaluated for its antimicrobial properties against various pathogens. Results indicated that the compound exhibits selective toxicity towards certain bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Fluoro-4-hydroxyphenylacetic acid | Hydroxy group enhances hydrogen bonding | Investigated for anti-inflammatory effects |

| 4-Hydroxy-5-nitrophenylacetic acid | Hydroxy and nitro groups present | Potential anticancer activity |

| 2-Fluoro-5-nitrophenylacetic acid | Fluorine enhances stability | Studied for herbicidal properties |

The comparative analysis highlights the unique characteristics of 2F4NPA due to its specific functional groups, which influence its reactivity and biological interactions differently than its analogs .

Applications in Scientific Research

This compound is employed across various domains:

Properties

IUPAC Name |

2-(2-fluoro-4-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c9-7-4-6(10(13)14)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGNZXXYXCKJHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622955 | |

| Record name | (2-Fluoro-4-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315228-19-4 | |

| Record name | (2-Fluoro-4-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-fluoro-4-nitrophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.